molecular formula C10H13F3N4 B1456485 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine CAS No. 1329748-53-9

1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine

Cat. No. B1456485
M. Wt: 246.23 g/mol
InChI Key: ITOLHNGQPYSZJE-UHFFFAOYSA-N
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Description

1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine (1-TFMPP) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that can be used for a variety of purposes, including synthesis, synthesis of other compounds, and as a probe for biochemical and physiological studies.

Scientific Research Applications

GPR119 Agonists Development

A significant application of 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine derivatives is in the development of GPR119 agonists, which have potential therapeutic benefits in diabetes treatment. Optimization of GPR119 agonist activity was achieved by enhancing the interaction between the pyrimidine and piperidine rings, with specific focus on N-trifluoromethyl group substitution. This modification not only augmented GPR119 agonist activity but also improved the profile against human ether-à-go-go-related gene (hERG) inhibition. The resulting compound demonstrated potent GPR119 agonistic properties, augmented insulin secretion, and effectively lowered plasma glucose levels in diabetic animal models after oral administration, presenting a promising avenue for diabetes therapy (Kubo et al., 2021).

Antibacterial Applications

Derivatives of 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine have shown promise in antibacterial applications. Specific compounds synthesized through microwave-assisted synthesis displayed antibacterial activity. The compounds underwent various reactions, including cyclization and condensation, leading to structures that exhibited significant inhibitory activity against a range of bacterial strains. This demonstrates the potential utility of these derivatives in addressing the need for new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis of Trifluoromethylated Compounds

Research into the synthesis of novel N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine analogues has resulted in the development of cost-effective processes for generating a variety of pyrimidine derivatives. This work has implications for the broader field of medicinal chemistry, where such compounds can be pivotal in drug discovery and development processes (Shankar et al., 2021).

Enantioselective Synthesis

The compound has also been involved in the study of enantioselective synthesis techniques. Through lithiation and conjugate additions, researchers have developed routes to substituted piperidines, pyrrolidines, and pyrimidinones. These methods are crucial for the synthesis of complex molecules with high enantioselectivity, opening pathways to the creation of novel pharmaceuticals with precise control over their chiral properties (Johnson et al., 2002).

properties

IUPAC Name

1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4/c11-10(12,13)8-5-9(16-6-15-8)17-3-1-7(14)2-4-17/h5-7H,1-4,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOLHNGQPYSZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=NC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201202564
Record name 4-Piperidinamine, 1-[6-(trifluoromethyl)-4-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine

CAS RN

1329748-53-9
Record name 4-Piperidinamine, 1-[6-(trifluoromethyl)-4-pyrimidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1329748-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinamine, 1-[6-(trifluoromethyl)-4-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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